4-Bromo-2-(dimethylamino)benzonitrile
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Overview
Description
4-Bromo-2-(dimethylamino)benzonitrile is an organic compound with the molecular formula C9H9BrN2 It is a derivative of benzonitrile, featuring a bromine atom at the 4-position and a dimethylamino group at the 2-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(dimethylamino)benzonitrile typically involves the bromination of 2-(dimethylamino)benzonitrile. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(dimethylamino)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Electrophilic Substitution: The dimethylamino group activates the benzene ring towards electrophilic substitution reactions, allowing further functionalization.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of FeBr3.
Nucleophilic Substitution: Sodium hydroxide (NaOH) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Phenol Derivatives: From nucleophilic substitution.
Amines: From reduction of the nitrile group.
Scientific Research Applications
4-Bromo-2-(dimethylamino)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(dimethylamino)benzonitrile involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding. These interactions influence the compound’s reactivity and binding affinity with different substrates .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(dimethylamino)benzonitrile: Similar structure but with different substitution pattern.
4-(Bromomethyl)benzonitrile: Contains a bromomethyl group instead of a bromine atom.
Properties
IUPAC Name |
4-bromo-2-(dimethylamino)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-12(2)9-5-8(10)4-3-7(9)6-11/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXINOFREHRZRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742896 |
Source
|
Record name | 4-Bromo-2-(dimethylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-41-8 |
Source
|
Record name | 4-Bromo-2-(dimethylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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